6-amino-1h-benzo[cd]indol-2-one
Description
6-Amino-1H-benzo[cd]indol-2-one (C₁₁H₈N₂O, MW 184.19 g/mol) is a polycyclic aromatic compound featuring a fused benzo[cd]indole scaffold substituted with an amino group at position 6 and a ketone at position 2 (Figure 1). Its unique structure combines antiaromatic and electron-deficient properties, making it a versatile intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
6-amino-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEDRXSTTAGEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1h-benzo[cd]indol-2-one typically involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of dihydrofuran and propargylic alcohol in the presence of Pd(OAc)2 and 1,1′-bis(di-tert-butylphosphino)ferrocene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-amino-1h-benzo[cd]indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functionalized indoles.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reductive amination, and various oxidizing agents for oxidation reactions. Conditions typically involve ambient temperatures and the use of catalysts like Pd(OAc)2 .
Major Products
The major products formed from these reactions are functionalized indoles, which can have various biological activities and applications in medicinal chemistry .
Scientific Research Applications
While the search results do not specifically focus on the applications of "6-amino-1H-benzo[cd]indol-2-one," they do provide information on the applications of related compounds, such as benzo[cd]indol-2(1H)-one and its derivatives, which can offer insights into the potential uses of this compound.
Note: It's important to remember that the applications of "this compound" may differ from those of benzo[cd]indol-2(1H)-one and other related compounds due to the presence of the amino group at the 6th position.
Potential Insights from Related Compounds
- 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one: This compound, closely related to this compound, is available for research purposes, suggesting its potential use in similar applications .
- Indole-2-carboxamides: These compounds have been identified as alphavirus replication inhibitors, demonstrating the potential of indole derivatives in antiviral drug development .
- 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives: These derivatives have shown potential as multi-target-directed ligands for Alzheimer’s disease treatment, highlighting the potential of isoindoline derivatives in developing multifunctional therapeutic agents .
- Benzo[d]imidazole-6-sulfonamides: A fragment-based screen identified the benzo[cd]indol-2(1H)-one core as a promising scaffold for the development of BD1-selective BET inhibitors .
- Sulfonamides with benzodioxane and acetamide moieties: These compounds have shown enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, suggesting their therapeutic potential for T2DM and AD .
Data Tables and Case Studies
While the search results do not provide specific data tables and case studies for this compound, they offer examples of how related compounds are evaluated in research:
- Anti-inflammatory Activity Data: One search result includes a table showcasing the anti-inflammatory activity of a urea derivative, presenting data on cytokine levels and percentage inhibition.
- Clinical Trials and Randomized Controlled Trials: Another search result mentions clinical trials evaluating the efficacy of a compound as an adjunct therapy for breast cancer and randomized controlled trials assessing the anti-inflammatory effects of a compound in patients with rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 6-amino-1h-benzo[cd]indol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Key Features :
- Structural Uniqueness : The benzo[cd]indol-2-one core is distinct from simpler indoles or indolin-2-ones due to its extended conjugation and planar geometry .
- Synthetic Utility : It serves as a precursor for Diels-Alder cycloadditions, enabling rapid assembly of complex polycyclic frameworks found in natural products like communesins .
- Biological Relevance : Derivatives of this scaffold exhibit diverse bioactivities, including inhibition of BET bromodomains, NLRP3 inflammasomes, and microbial targets .
Structural Analogues Within the Benzo[cd]indol-2-one Family
6-Amino-1-Ethylbenzo[cd]indol-2-one (C₁₃H₁₂N₂O, MW 212.25 g/mol)
- Modification : Ethyl substitution at N1 enhances lipophilicity (LogP = 2.0) compared to the parent compound .
- Activity : While the parent compound targets NLRP3 (IC₅₀ ~ 1–10 µM), ethyl derivatives are explored for BET bromodomain inhibition (Kd = 124–137 nM) .
6-Bromo-1-Ethylbenzo[cd]indol-2-one (C₁₃H₁₀BrNO, MW 284.13 g/mol)
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | MW (g/mol) | LogP | Key Substituents |
|---|---|---|---|---|
| 6-Amino-1H-benzo[cd]indol-2-one | C₁₁H₈N₂O | 184.19 | 1.2* | 6-NH₂, 2-ketone |
| 6-Amino-1-ethyl derivative | C₁₃H₁₂N₂O | 212.25 | 2.0 | 1-ethyl, 6-NH₂ |
| 6-Bromo-1-ethyl derivative | C₁₃H₁₀BrNO | 284.13 | 2.8 | 1-ethyl, 6-Br |
*Estimated based on analogues .
Indolin-2-one Derivatives
Sunitinib-like Indolin-2-ones
- Structure : Feature a 3-substituted indolin-2-one core (e.g., sunitinib: 5-fluoro-3-[4-(methylsulfonyl)piperazin-1-yl]indolin-2-one).
- Activity: FDA-approved for cancer therapy via tyrosine kinase inhibition, contrasting with 6-amino-benzo[cd]indol-2-one’s BET/NLRP3 targeting .
- Synthesis : Typically involves palladium-catalyzed couplings, whereas benzo[cd]indol-2-ones utilize cycloadditions or biomimetic routes .
Arylidene-Indolin-2-ones
- Structure : Incorporate arylidene groups at C3, enhancing DNA/BSA interaction (e.g., IC₅₀ = 15–29 µM against HIV-1 RT) .
- Divergence: Unlike 6-amino-benzo[cd]indol-2-one, these compounds lack fused aromatic rings, reducing planarity and antiaromaticity .
Bridged Lactams and Natural Product Analogues
Communesins and Perophoramidine
- Structure : Contain indol-2-one fused with bridged lactams, synthesized via Diels-Alder reactions of indol-2-one derivatives .
- Key Difference: Natural product scaffolds are more complex than 6-amino-benzo[cd]indol-2-one, requiring multi-step syntheses (e.g., communesin F: 15 steps, 6.7% yield) .
Spiro-Oxindoles
- Structure : Feature spiro-junctions at C3, enhancing 3D complexity.
- Activity : Often target neurodegenerative diseases, unlike the cancer/inflammation focus of benzo[cd]indol-2-ones .
Biological Activity
6-Amino-1H-benzo[cd]indol-2-one is a heterocyclic compound with promising biological activities, particularly in the fields of cancer therapy and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₁H₈N₂O
- Molecular Weight : 184.19 g/mol
- Structural Features : The compound features a fused indole structure with an amino group at the 6-position, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:
- Targeting Lysosomes : This compound is known to enter cancer cells via polyamine transporters located in lysosomes, influencing autophagy and apoptosis pathways. It has shown potent inhibitory effects on hepatocellular carcinoma migration both in vitro and in vivo .
- Inhibition of BET Bromodomains : Research indicates that derivatives of benzo[cd]indol-2(1H)-one, including this compound, act as specific inhibitors of bromodomain and extraterminal (BET) proteins, which are implicated in cancer and inflammatory diseases. For instance, certain derivatives have demonstrated binding affinities (Kd values) in the nanomolar range .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Studies have highlighted its potential as an anticancer agent, particularly against liver cancer. It induces apoptosis and autophagy through lysosomal pathways .
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial activities, including potential effects against various pathogens .
- Antiviral Effects : Some studies suggest that structural analogs may inhibit viral replication, indicating a potential application in antiviral drug development .
Data Table: Biological Activities of this compound
Case Study 1: Hepatocellular Carcinoma
A study demonstrated that the compound significantly inhibited the migration of hepatocellular carcinoma cells through mechanisms involving autophagy and apoptosis. The results indicated that treatment led to enhanced cell death in cancerous cells while sparing normal cells, showcasing its therapeutic potential .
Case Study 2: BET Inhibition
Another study focused on the optimization of benzo[cd]indol-2(1H)-one derivatives as BET inhibitors. The lead compound exhibited high selectivity and a favorable pharmacokinetic profile, suggesting its viability for therapeutic applications in oncology and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
